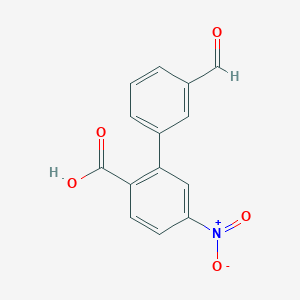
5-Chloro-3-(4-formylphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(4-formylphenyl)benzoic acid, 95% (5-Cl-3-FPA) is a chlorinated benzoic acid derivative with potential applications in a variety of scientific research fields. It is a white crystalline powder with a molecular weight of 249.56 g/mol and a melting point of 142-145°C. 5-Cl-3-FPA is soluble in water, ethanol, and acetone and has a solubility of 1.2 g/100 mL in water, 4 g/100 mL in ethanol, and 10 g/100 mL in acetone.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-(4-formylphenyl)benzoic acid, 95% has been identified as a promising compound for use in a variety of scientific research applications. It has been used to study the structure-activity relationship of benzoic acid derivatives, as well as to investigate the effects of chlorination on the properties of benzoic acid derivatives. 5-Chloro-3-(4-formylphenyl)benzoic acid, 95% has also been used to study the effects of substituent groups on the reactivity of benzoic acid derivatives. In addition, it has been used to study the effects of chlorination on the reactivity and selectivity of benzoic acid derivatives.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-(4-formylphenyl)benzoic acid, 95% is not fully understood. However, it is believed that the chlorination of the benzoic acid derivative increases its solubility in water, ethanol, and acetone, which allows it to be more readily absorbed by cells. In addition, the chlorination of the benzoic acid derivative increases its reactivity, which allows it to interact with other molecules more readily.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-(4-formylphenyl)benzoic acid, 95% are not well understood. However, it is believed that the compound may have anti-inflammatory and anti-microbial properties. In addition, 5-Chloro-3-(4-formylphenyl)benzoic acid, 95% may have the potential to modulate the activity of enzymes involved in metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-Chloro-3-(4-formylphenyl)benzoic acid, 95% in laboratory experiments is its high solubility in water, ethanol, and acetone. This allows the compound to be more readily absorbed by cells, which can increase the accuracy and speed of experiments. In addition, the compound is easy to obtain and is relatively stable, making it suitable for long-term storage. However, the compound is not as reactive as some other benzoic acid derivatives, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-Chloro-3-(4-formylphenyl)benzoic acid, 95%. These include further investigation into the biochemical and physiological effects of the compound, as well as studies to explore its potential applications in drug development. In addition, further research could be conducted to investigate the effects of chlorination on the reactivity and selectivity of benzoic acid derivatives. Finally, further studies could be conducted to explore the potential of 5-Chloro-3-(4-formylphenyl)benzoic acid, 95% as a therapeutic agent.
Synthesemethoden
The synthesis of 5-Chloro-3-(4-formylphenyl)benzoic acid, 95% is typically carried out by the reaction of 4-formylphenol with thionyl chloride, followed by the reaction with sodium chloride. The reaction is carried out in a two-step process, with the first step involving the formation of the chlorinated intermediate, 4-chloro-3-formylphenol. The second step involves the reaction of the intermediate with sodium chloride to yield 5-Chloro-3-(4-formylphenyl)benzoic acid, 95%.
Eigenschaften
IUPAC Name |
3-chloro-5-(4-formylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOFEGXCTONOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688918 |
Source


|
| Record name | 5-Chloro-4'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261921-64-5 |
Source


|
| Record name | 5-Chloro-4'-formyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














